molecular formula C16H14N2O3 B5312959 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone

4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone

Katalognummer B5312959
Molekulargewicht: 282.29 g/mol
InChI-Schlüssel: TZAPHEAHDVUJPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone, also known as PDQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PDQ belongs to the class of quinoxaline derivatives, which are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. In

Wirkmechanismus

The mechanism of action of 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone involves its ability to interact with various cellular targets, including enzymes, receptors, and signaling pathways. 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone can induce the expression of tumor suppressor genes and promote apoptosis in cancer cells. 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone also modulates the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor properties. 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can protect cells from oxidative damage. 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone also inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of various inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone can also be easily synthesized in large quantities, which makes it suitable for high-throughput screening assays. However, 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone has certain limitations, including its low bioavailability and poor pharmacokinetic properties, which may limit its therapeutic potential in vivo.

Zukünftige Richtungen

There are several future directions for the research on 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone, including the development of more potent and selective derivatives, the evaluation of its efficacy in animal models of diseases, and the investigation of its potential synergistic effects with other drugs. Additionally, the identification of the molecular targets and signaling pathways involved in the mechanism of action of 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone can provide insights into the development of novel therapeutic strategies for various diseases.
Conclusion:
In conclusion, 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone is a promising chemical compound that has potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone exhibits a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor properties. While 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone has certain limitations, its advantages make it suitable for lab experiments and future research. Further investigation of 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone can provide insights into the development of novel therapeutic strategies for various diseases.

Synthesemethoden

4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone can be synthesized through a multistep process involving the reaction of 2,3-dichloroquinoxaline with phenylacetic acid, followed by reduction with sodium borohydride. The final product is obtained after purification through column chromatography.

Wissenschaftliche Forschungsanwendungen

4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of oncogenes. In Alzheimer's disease and Parkinson's disease research, 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone has been found to reduce oxidative stress and neuroinflammation, which are key factors in the progression of these diseases.

Eigenschaften

IUPAC Name

4-(2-phenoxyacetyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-15-10-18(14-9-5-4-8-13(14)17-15)16(20)11-21-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAPHEAHDVUJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825221
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.